molecular formula C11H10N2O2 B13231385 2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic Acid

2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic Acid

Cat. No.: B13231385
M. Wt: 202.21 g/mol
InChI Key: UCNXGJHRULIFAX-UHFFFAOYSA-N
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Description

2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at the desired positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2,3-diones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The cyano group and acetic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to the presence of the cyano group at the 5-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H10N2O2/c12-5-7-1-2-10-9(3-7)8(6-13-10)4-11(14)15/h1-3,8,13H,4,6H2,(H,14,15)

InChI Key

UCNXGJHRULIFAX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O

Origin of Product

United States

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